

4-(Iodomethyl)-2-phenylthiazole analogues and their biological evaluation

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Compound of Interest

Compound Name: 4-(Iodomethyl)-2-phenylthiazole

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Comparative Biological Evaluation of 2-Phenylthiazole Analogues

For Researchers, Scientists, and Drug Development Professionals

The 2-phenylthiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities. Analogues of this heterocyclic motif have been extensively explored for their potential as therapeutic agents. This guide provides a comparative overview of the anticancer, antimicrobial, and anti-inflammatory activities of various 2-phenylthiazole analogues, supported by experimental data and detailed protocols.

Anticancer Activity

A significant number of 2-phenylthiazole derivatives have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines. The primary mechanism of action for some of these compounds involves the inhibition of critical cellular pathways, such as receptor tyrosine kinases like VEGFR-2, which are pivotal in tumor angiogenesis and growth.

Comparative Anticancer Activity of 2-Phenylthiazole Analogues (IC₅₀ in μM)

Compound ID	Analogue Description	MCF-7 (Breast)	HepG2 (Liver)	A549 (Lung)	HT-29 (Colon)	Reference
4c	2-[2-[4-Hydroxy-3-methoxybenzylidene]hydrazinyl]-thiazole-4[5H]-one	2.57 ± 0.16	7.26 ± 0.44	-	-	[1]
B9	2-phenylthiazole derivative	>10	-	-	-	[2]
5d	Isoxazole-linked 2-phenyl benzothiazole	-	-	Good	Good	[3]
4c	N-Phenyl-2-p-tolylthiazole-4-carboxamide with p-nitro moiety	-	-	-	-	[4]
Staurosporine	(Standard)	6.77 ± 0.41	8.4 ± 0.51	-	-	[1]
Doxorubicin	(Standard)	-	-	-	-	
Etoposide	(Standard)	-	-	-	-	[1]

Note: "-" indicates data not available in the cited sources. "Good" indicates significant activity was reported without specific IC50 values.

Antimicrobial Activity

2-Phenylthiazole analogues have demonstrated notable activity against a range of bacterial and fungal pathogens. Their mechanism of action can involve the inhibition of essential enzymes, such as lanosterol 14 α -demethylase (CYP51) in fungi, which is crucial for ergosterol biosynthesis.^[2]

Comparative Antibacterial Activity of 2-Phenylthiazole Analogues (MIC in $\mu\text{g/mL}$)

Compound ID	Analogue Description	S. aureus	B. subtilis	B. cereus	P. mirabilis	Reference
6a	Methyl 2-(Morpholin)-4-phenylthiazole	125	250-500	Active	Active	^[5] ^[6]
6c	Phenyl methyl aminothiazole	Active	250-500	-	Active	^[5] ^[6]
Ceftizoxim	(Standard)	125	-	-	-	^[5] ^[6]
Ciprofloxacin	(Standard)	-	-	-	-	^[6]

Note: "Active" indicates that the compound showed activity, but the specific MIC value was not provided in a comparable format.

Comparative Antifungal Activity of 2-Phenylthiazole Analogues (MIC in $\mu\text{g/mL}$)

Compound ID	Analogue Description	C. albicans	C. tropicalis	C. glabrata	C. krusei	Reference
B9	2-phenylthiazole CYP51 inhibitor	2-8 (resistant strains)	Potent	Potent	Potent	[2] [7]
SZ-C14	Lead 2-phenylthiazole	1-16	-	-	-	[2] [7]
6a	Methyl 2-(Morpholin)-4-phenylthiazole	250	250	250	-	[5] [6]
6b	Ethyl 2-(Morpholin)-4-phenylthiazole	250	250	250	-	[5] [6]
Fluconazole	(Standard)	Similar to test compounds	-	-	-	[5] [6]

Note: "Potent" indicates significant activity was reported. MIC values for compound B9 against resistant strains are provided as a range.

Anti-inflammatory Activity

Thiazole derivatives have been investigated for their anti-inflammatory properties, with some analogues demonstrating potent activity in vivo. A key mechanism for their anti-inflammatory effect is the inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are

central to the arachidonic acid pathway and the production of pro-inflammatory mediators like prostaglandins and leukotrienes.[8][9]

Comparative Anti-inflammatory Activity of Thiazole Analogues

Compound ID	Analogue Description	In Vivo Model	Efficacy	Reference
3c	Nitro-substituted thiazole derivative	Carrageenan-induced paw edema	Up to 44% inhibition	[10]
3d	Nitro-substituted thiazole derivative	Carrageenan-induced paw edema	Up to 41% inhibition	[10]
9a	5,6-diarylimidazo[2.1-b]thiazole derivative	COX-1 Inhibition Assay	IC50 = 0.42 μ M	[9]
9b	5,6-diarylimidazo[2.1-b]thiazole derivative	COX-1 Inhibition Assay	IC50 = 0.32 μ M	[9]
Nimesulide	(Standard)	Carrageenan-induced paw edema	Standard reference	[10]
Diclofenac	(Standard)	Carrageenan-induced paw edema	Standard reference	[11]
Indomethacin	(Standard)	Carrageenan-induced paw edema	Standard reference	[12]

Experimental Protocols

Detailed methodologies for the key biological assays are provided below.

MTT Assay for Anticancer Activity

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.[\[13\]](#)[\[14\]](#)[\[15\]](#)

- **Cell Seeding:** Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 μ L of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
- **Compound Treatment:** Prepare serial dilutions of the test compounds in culture medium. Replace the medium in the wells with 100 μ L of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin). Incubate for 24-72 hours.
- **MTT Addition:** Prepare a 5 mg/mL stock solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS).[\[13\]](#) Add 10 μ L of the MTT stock solution to each well and incubate for 4 hours at 37°C.[\[14\]](#)
- **Formazan Solubilization:** Carefully remove the medium from the wells. Add 100 μ L of a solubilizing agent, such as dimethyl sulfoxide (DMSO) or a solution of 0.1 N HCl in isopropanol, to each well to dissolve the purple formazan crystals.[\[14\]](#)
- **Absorbance Measurement:** Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[\[16\]](#) Measure the absorbance at a wavelength between 550 and 600 nm (e.g., 570 nm) using a microplate reader.[\[15\]](#)
- **Data Analysis:** Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ value, the concentration of the compound that causes 50% inhibition of cell growth.

Broth Microdilution for Minimum Inhibitory Concentration (MIC)

This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[\[5\]](#)[\[17\]](#)

- **Preparation of Inoculum:** Grow the microbial strain (bacteria or fungi) in an appropriate broth medium overnight. Adjust the turbidity of the culture to match a 0.5 McFarland standard, which corresponds to approximately $1-2 \times 10^8$ CFU/mL for bacteria.
- **Serial Dilution of Compounds:** Prepare a two-fold serial dilution of the test compounds in a 96-well microtiter plate containing the appropriate broth medium.
- **Inoculation:** Add the standardized microbial inoculum to each well, resulting in a final concentration of about 5×10^5 CFU/mL.
- **Incubation:** Incubate the plates at an appropriate temperature (e.g., 35-37°C) for 18-24 hours for bacteria or 24-48 hours for fungi.
- **MIC Determination:** The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.[\[18\]](#)

Carrageenan-Induced Paw Edema in Rats for Anti-inflammatory Activity

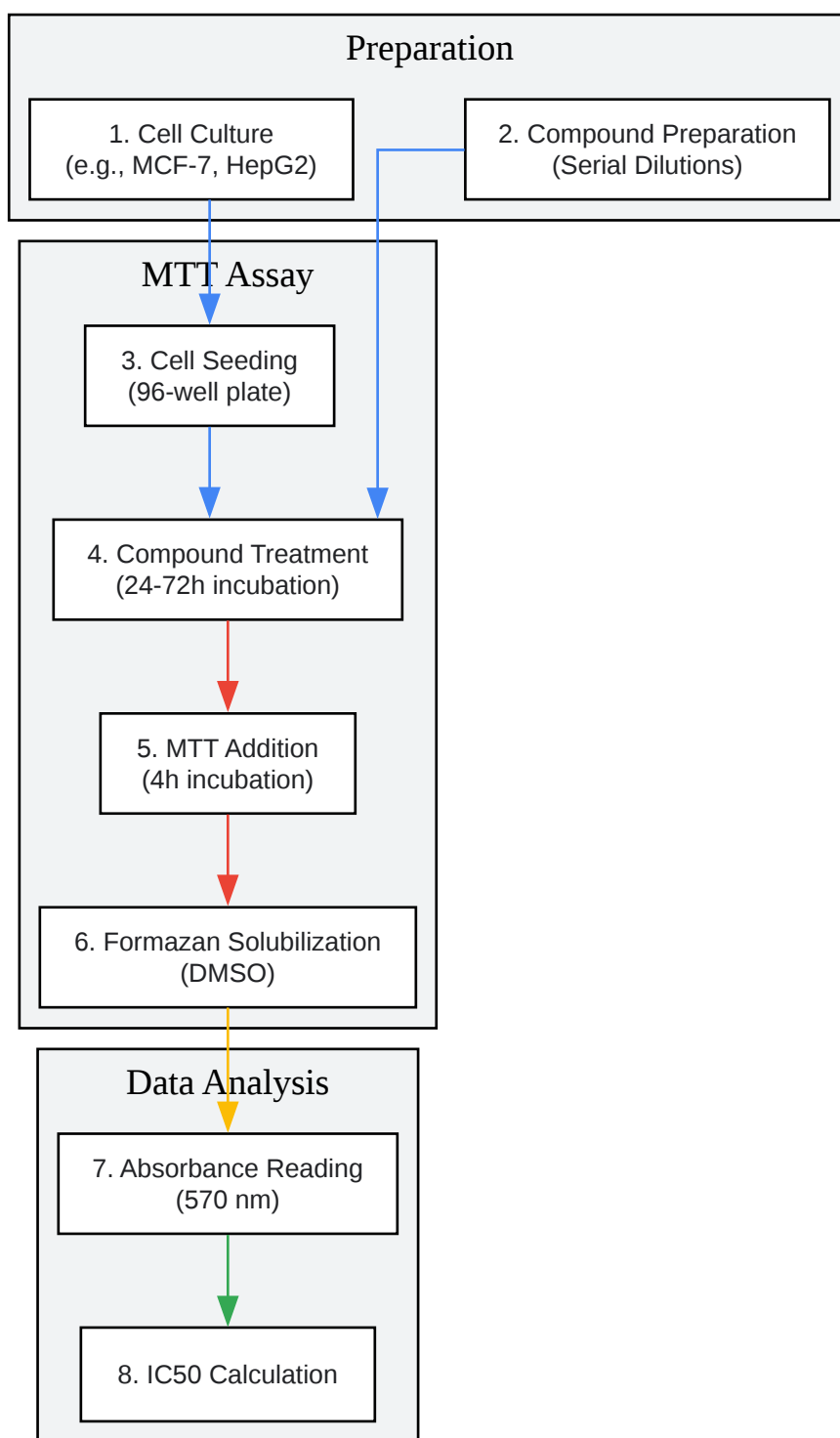
This in vivo model is widely used to assess the acute anti-inflammatory activity of compounds.
[\[11\]](#)[\[12\]](#)[\[19\]](#)

- **Animal Acclimatization:** Acclimate male Wistar or Sprague-Dawley rats (150-200 g) for at least one week before the experiment with free access to food and water.
- **Compound Administration:** Administer the test compounds orally (p.o.) or intraperitoneally (i.p.) to the test groups of rats. A control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug like indomethacin or diclofenac.[\[12\]](#)
- **Induction of Inflammation:** One hour after compound administration, inject 0.1 mL of a 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each rat.
[\[11\]](#)
- **Measurement of Paw Volume:** Measure the paw volume using a plethysmometer at time 0 (before carrageenan injection) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 6 hours).[\[11\]](#)

- **Data Analysis:** Calculate the percentage of inhibition of edema for each group compared to the control group using the formula: $\% \text{ Inhibition} = [(V_c - V_t) / V_c] \times 100$, where V_c is the average increase in paw volume in the control group and V_t is the average increase in paw volume in the treated group.

Visualizations

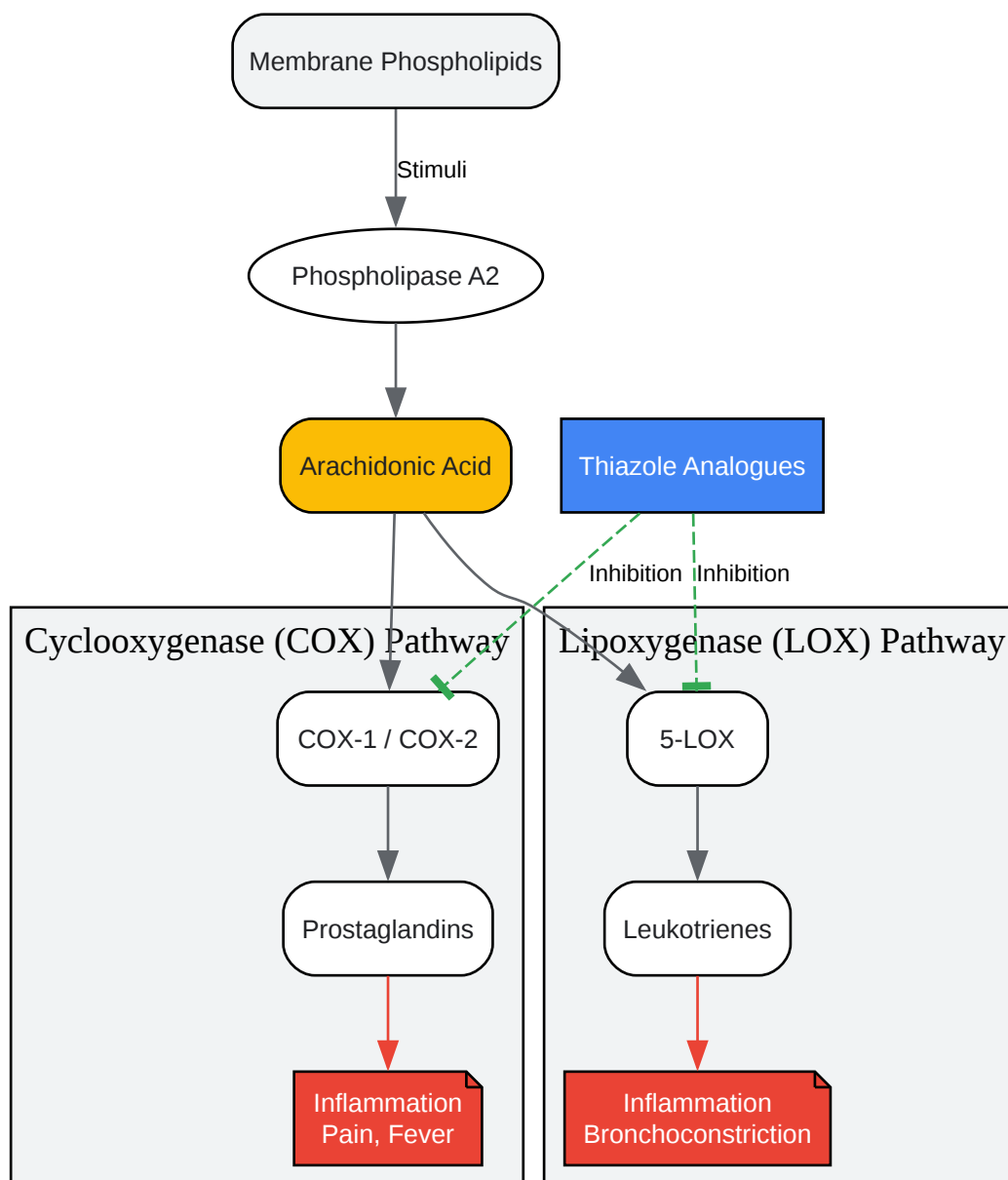
Experimental Workflow: In Vitro Anticancer Screening



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Caption: Workflow for assessing anticancer activity using the MTT assay.

Signaling Pathway: Inhibition of Arachidonic Acid Metabolism



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Caption: Anti-inflammatory mechanism via COX/LOX inhibition.

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